molecular formula C12H9N3O2 B1313181 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol CAS No. 34771-39-6

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol

Cat. No. B1313181
CAS RN: 34771-39-6
M. Wt: 227.22 g/mol
InChI Key: SHQYZHCVGVXICO-UHFFFAOYSA-N
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Description

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol is a chemical compound with the CAS Number: 34771-39-6 . It has a molecular weight of 227.22 . The IUPAC name for this compound is 6-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been reported in various studies . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a pyrrole ring . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .


Physical And Chemical Properties Analysis

This compound is a white powder . The compound should be stored in a refrigerator .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, is a crucial precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Its derivatives, including pyranopyrimidines, are synthesized using a variety of hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These methods emphasize the structural challenges and the diverse catalytic approaches employed to develop lead molecules, showcasing the molecule's significance in drug development and synthetic chemistry Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).

Optoelectronic Material Development

Quinazolines and pyrimidines, with structures similar to this compound, have been extensively researched for their potential in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). Incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, highlighting the molecule's role in the development of advanced technology and materials science Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials.

Pharmacological Activities

Pyrimidine derivatives, including this compound, play a significant role in pharmacology. They exhibit a wide range of pharmacological activities, such as antiviral, antimicrobial, antitumor, and anti-inflammatory effects. Systematic analysis of these derivatives can serve as a foundation for the search for new, highly effective, and safe medicines, demonstrating the molecule's impact on health and disease treatment REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS.

Optical Sensors

Pyrimidine derivatives are also notable for their use as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds. This makes them appropriate for use as sensing probes, further highlighting the versatility of this compound in the development of optical sensors with both biological and medicinal applications Biologically significant pyrimidine appended optical sensors: An inclusive anthology of literature from 2005 to 2020.

Safety and Hazards

The safety information for 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQYZHCVGVXICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441440
Record name 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34771-39-6
Record name 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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